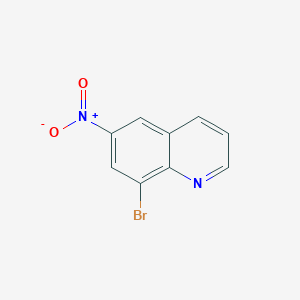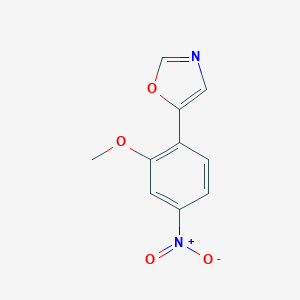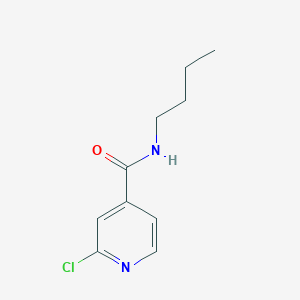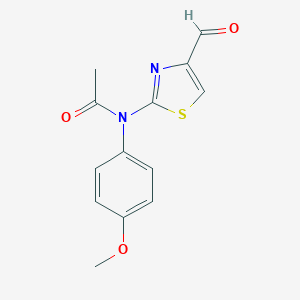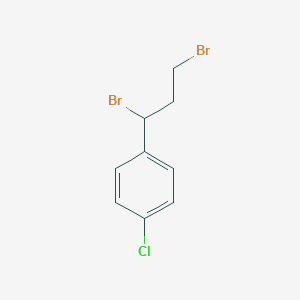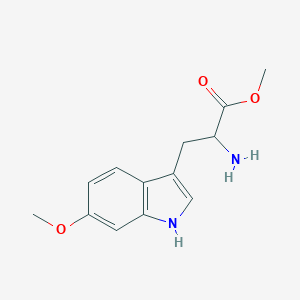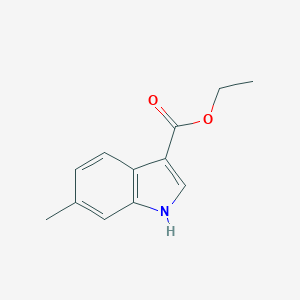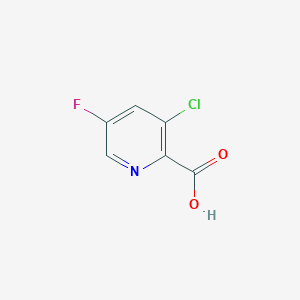
(2-Aminothiophen-3-YL)(phenyl)methanone
Vue d'ensemble
Description
“(2-Aminothiophen-3-YL)(phenyl)methanone” is a chemical compound . It is also known as ATPM and is used in various fields like organic synthesis, pharmaceutical development, and material science.
Synthesis Analysis
The synthesis of 2-aminothiophene derivatives, which includes “(2-Aminothiophen-3-YL)(phenyl)methanone”, has been explored in several studies . The derivatives were compared in binding and functional assays at the human A1 adenosine receptor, indicating that some fluoro-substituted analogues have enhanced positive allosteric modulator (PAM) activity .Molecular Structure Analysis
The molecular structure of “(2-Aminothiophen-3-YL)(phenyl)methanone” has been analyzed in several studies . In both molecules, the intramolecular N–H···O=C hydrogen bonds close six-membered planar rings and significantly influence the molecular conformation .Applications De Recherche Scientifique
Biological Activity
2-Aminothiophene derivatives have found applications in various fields, including pesticides, dyes, and pharmaceuticals. Specifically, substituted 2-aminothiophenes with alkyl or cycloalkyl substituents in positions 4 and 5, along with an aroyl group in position 3, act as allosteric enhancers at the human A1 adenosine receptor . Notably:
Other Derivatives
While our focus is on “(2-Aminothiophen-3-YL)(phenyl)methanone,” it’s worth noting that other related compounds, such as furan-2-yl(phenyl)methanone derivatives, have been synthesized and investigated . These compounds may have distinct applications.
Mécanisme D'action
Target of Action
It’s worth noting that 2-aminothiophene derivatives have been found to be active as allosteric enhancers at the human a1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylyl cyclase, reducing cyclic AMP levels, and opening ATP-sensitive potassium channels .
Mode of Action
In the case of (2-Aminothiophen-3-YL)(phenyl)methanone, the intramolecular N–H···O=C hydrogen bonds close six-membered planar rings and significantly influence the molecular conformation .
Biochemical Pathways
It’s known that 2-aminothiophene derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with 2-aminothiophene derivatives, it’s likely that this compound could have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(2-aminothiophen-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMIQNIBMDZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349395 | |
| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminothiophen-3-YL)(phenyl)methanone | |
CAS RN |
21582-44-5 | |
| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)

